6-(1,1-Difluoroethyl)pyridin-3-amine
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Overview
Description
6-(1,1-Difluoroethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoroethyl group at the 6th position of the pyridine ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-(1,1-Difluoroethyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
6-(1,1-Difluoroethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1,1-Difluoroethyl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting specific enzymes related to disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,1-Difluoroethyl)pyridin-2-amine
- 6-(1,1-Difluoroethyl)pyridin-4-amine
- 6-(1,1-Difluoroethyl)pyridin-3-ol
Comparison
Compared to its analogs, 6-(1,1-Difluoroethyl)pyridin-3-amine exhibits unique properties due to the position of the difluoroethyl group on the pyridine ring. This positional difference can significantly affect its chemical reactivity, biological activity, and overall stability. For instance, the 3-amine derivative may have different binding affinities and selectivities compared to the 2-amine or 4-amine derivatives .
Properties
Molecular Formula |
C7H8F2N2 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
6-(1,1-difluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)6-3-2-5(10)4-11-6/h2-4H,10H2,1H3 |
InChI Key |
FENAVCPETHIHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)N)(F)F |
Origin of Product |
United States |
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